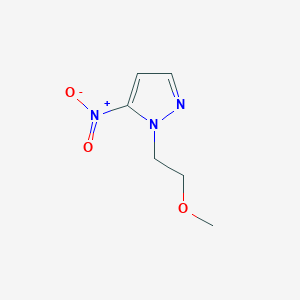

1-(2-Methoxyethyl)-5-nitro-1H-pyrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H9N3O3 |

|---|---|

Molecular Weight |

171.15 g/mol |

IUPAC Name |

1-(2-methoxyethyl)-5-nitropyrazole |

InChI |

InChI=1S/C6H9N3O3/c1-12-5-4-8-6(9(10)11)2-3-7-8/h2-3H,4-5H2,1H3 |

InChI Key |

MOKCQVPWWKHDIK-UHFFFAOYSA-N |

Canonical SMILES |

COCCN1C(=CC=N1)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 Methoxyethyl 5 Nitro 1h Pyrazole

Strategies for Pyrazole (B372694) Ring Construction

Cyclocondensation Reactions with Hydrazines and 1,3-Diketone Equivalents

The most traditional and widely employed method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine (B178648) and a 1,3-dicarbonyl compound or a suitable equivalent. beilstein-journals.orghilarispublisher.com To obtain a 5-nitropyrazole, this strategy requires a 1,3-dicarbonyl precursor bearing a nitro group or a synthon that facilitates its introduction.

The general mechanism involves the initial reaction of the more nucleophilic nitrogen of the hydrazine with one of the carbonyl groups of the diketone to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group, and subsequent dehydration to yield the aromatic pyrazole ring.

For the synthesis of a 5-nitropyrazole, a key precursor is a nitro-substituted 1,3-dielectrophile. For instance, ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate serves as a versatile building block. Its reaction with monosubstituted hydrazines leads to N1-substituted-4-nitropyrazole-5-carboxylates with excellent regioselectivity and in good yields. rsc.org This approach highlights how functionalized 1,3-dicarbonyl equivalents can be used to construct specifically substituted nitropyrazoles.

Table 1: Examples of Cyclocondensation Components for Pyrazole Synthesis

| Hydrazine Component | 1,3-Diketone Equivalent | Resulting Pyrazole Type | Reference |

|---|---|---|---|

| Hydrazine Hydrate | N-Aryl-3-(arylamino)-2-cyano-3-(methylthio)acrylamides | 5-Aminopyrazoles | encyclopedia.pub |

| Phenylhydrazine | Ethyl Acetoacetate | 1-Phenyl-3-methyl-5-pyrazolone | hilarispublisher.com |

| Arylhydrazines | 1,3-Diketones | 1-Aryl-3,4,5-substituted pyrazoles | organic-chemistry.org |

| Monosubstituted Hydrazines | Ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate | N1-Substituted-4-nitropyrazole-5-carboxylates | rsc.org |

Reaction Pathways Involving Nitroolefins

An alternative and highly effective strategy for constructing the nitropyrazole ring involves the use of nitroolefins. acs.org These compounds are potent electrophiles and can react with hydrazones in a [3+2] cycloaddition-type manner to form the pyrazole ring directly incorporating the nitro group. acs.orgnih.gov

A regioselective, one-pot synthesis has been developed from N-monosubstituted hydrazones and nitroolefins, which produces substituted pyrazoles in moderate to excellent yields. acs.orgacs.orgnih.gov The proposed mechanism involves the formation of a key nitropyrazolidine intermediate, which then undergoes oxidation and elimination of nitrous acid (HNO₂) to afford the final aromatic pyrazole product. acs.org This method is particularly valuable as it utilizes readily available starting materials and offers a direct route to a diverse range of pyrazole derivatives. acs.org

Table 2: Synthesis of Pyrazoles from Hydrazones and Nitroolefins

| Hydrazone Reactant | Nitroolefin Reactant | Key Feature | Mechanism | Reference |

|---|---|---|---|---|

| N-monosubstituted hydrazones | General nitroolefins | One-pot, regioselective synthesis | Formation of a nitropyrazolidine intermediate | acs.orgnih.gov |

| Phenylhydrazones | trans-β-Nitrostyrene | Direct formation of 4-nitropyrazoles | Stepwise cycloaddition | organic-chemistry.orgacs.org |

| Electron-deficient N-arylhydrazones | General nitroolefins | Regioselective synthesis of tri- and tetrasubstituted pyrazoles | Stepwise cycloaddition mechanism proposed | organic-chemistry.org |

Multi-component Reaction Approaches

Modern synthetic chemistry increasingly favors multi-component reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more starting materials, enhancing efficiency and atom economy. mdpi.com Several MCRs have been developed for the synthesis of pyrazole derivatives. beilstein-journals.orgencyclopedia.pub

One such approach involves the multicomponent oxidative coupling of alkynes, nitriles, and titanium imido complexes to generate multisubstituted pyrazoles. nih.govscispace.com This modular method is notable for avoiding potentially hazardous reagents like hydrazine by forming the N-N bond in the final step through an oxidation-induced coupling on the titanium center. nih.govresearchgate.netfigshare.com While a direct MCR for 1-(2-Methoxyethyl)-5-nitro-1H-pyrazole is not explicitly detailed, these strategies demonstrate the potential for assembling the core ring structure by selecting appropriate components, such as a nitro-substituted alkyne or nitrile, in a convergent fashion.

Another three-component synthesis of 5-aminopyrazoles involves the reaction of an aldehyde, malononitrile, and phenylhydrazine, showcasing how different functionalities can be incorporated in a single pot. encyclopedia.pub

Introduction of the 2-Methoxyethyl Moiety

The installation of the 2-methoxyethyl group onto the pyrazole nitrogen is a critical step that can be performed either after the pyrazole ring has been formed or by using a precursor that already contains this moiety.

N-Alkylation Strategies (e.g., via Nucleophilic Substitution, Mitsunobu Reactions)

The most direct method for synthesizing the target compound is the N-alkylation of a pre-formed 5-nitro-1H-pyrazole. The NH bond of nitropyrazoles is acidic and can be deprotonated by a base, making the nitrogen atom a potent nucleophile for reaction with an appropriate electrophile. nih.gov

Nucleophilic Substitution: This classic approach involves the reaction of 5-nitro-1H-pyrazole with a 2-methoxyethyl halide, such as 1-bromo-2-methoxyethane (B44670) or 2-methoxyethyl chloride, in the presence of a base. A parallel synthesis for the 4-nitro isomer, 1-(2-methoxyethyl)-4-nitro-1H-pyrazole, has been reported where 4-nitropyrazole is treated with 1-bromo-2-methoxyethane and potassium carbonate in acetonitrile (B52724) at elevated temperatures, affording the product in quantitative yield. chemicalbook.com This method is robust and high-yielding, making it suitable for industrial applications. google.com

Mitsunobu Reaction: The Mitsunobu reaction offers a powerful alternative for N-alkylation under mild conditions. organic-chemistry.org This reaction facilitates the coupling of a primary or secondary alcohol with a suitable nucleophile, such as the nitrogen of a pyrazole ring. nih.gov In this context, 5-nitro-1H-pyrazole would be reacted with 2-methoxyethanol (B45455) in the presence of a phosphine (B1218219) (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). organic-chemistry.orgnih.gov The reaction proceeds with a clean inversion of configuration if a chiral alcohol is used and is known for its high efficiency in forming C-N bonds with nitrogen heterocycles. organic-chemistry.orgresearchgate.netbeilstein-archives.org

Table 3: Comparison of N-Alkylation Strategies for 5-Nitropyrazole

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Nucleophilic Substitution | 5-Nitro-1H-pyrazole, 1-bromo-2-methoxyethane, K₂CO₃ | Acetonitrile, 80°C | High yield, uses inexpensive reagents, scalable. chemicalbook.comgoogle.com | May require elevated temperatures; potential for O-alkylation in pyrazolones. |

| Mitsunobu Reaction | 5-Nitro-1H-pyrazole, 2-methoxyethanol, PPh₃, DEAD/DIAD | Anhydrous solvent (e.g., THF), room temperature | Mild reaction conditions, high chemoselectivity, broad substrate scope. organic-chemistry.orgbeilstein-archives.org | Generates stoichiometric phosphine oxide and hydrazine byproducts that require purification; reagents are more expensive. organic-chemistry.org |

Precursor Synthesis and Derivatization

An alternative synthetic route involves preparing a hydrazine derivative that already contains the 2-methoxyethyl moiety and then using this precursor to construct the pyrazole ring. This strategy offers excellent control over the regiochemistry of N-substitution.

The key intermediate in this approach is 2-methoxyethylhydrazine. This substituted hydrazine can then be reacted with a suitable 1,3-dielectrophile, such as a nitro-substituted β-ketoester or a nitro-containing enaminone, in a cyclocondensation reaction as described in section 2.1.1. beilstein-journals.orgrsc.org This pathway directly yields the N-substituted nitropyrazole, avoiding the potential for isomeric mixtures that can sometimes arise during the alkylation of an existing pyrazole ring. The synthesis of various pyrazole derivatives from monosubstituted hydrazines and functionalized dicarbonyls is a well-established process. arkat-usa.org

This precursor-based approach is particularly useful when the desired N-substituent might be sensitive to the conditions required for pyrazole ring formation or subsequent nitration. By incorporating the stable 2-methoxyethyl group at the outset, the synthesis can proceed through the ring-forming and functionalization steps with greater predictability.

Introduction of the Nitro Group

The incorporation of a nitro group onto the pyrazole ring is a critical step in the synthesis of this compound. This can be achieved through two primary strategies: direct nitration of a pre-existing pyrazole precursor or by utilizing a building block that already contains a nitro group.

Direct Nitration of Pyrazole Precursors

Direct nitration of an N-substituted pyrazole, such as 1-(2-methoxyethyl)-1H-pyrazole, presents a potential route to the target compound. The nitration of pyrazoles typically involves electrophilic substitution, and the position of nitration is influenced by the directing effects of the substituents on the ring and the reaction conditions.

The nitration of 1-arylpyrazoles in acetic anhydride (B1165640) has been shown to yield 4-nitro derivatives, with some instances of 3-nitro and 5-nitro isomer formation depending on the substitution pattern. For example, 5-methyl-1-phenylpyrazole yields a mixture of 5-methyl-3-nitro- and 5-methyl-4-nitro-1-phenylpyrazole. The direct nitration of N-substituted pyrazoles can be challenging, and often results in a mixture of isomers. For instance, the nitration of 1-methylpyrazole (B151067) with a mixture of nitric acid and trifluoroacetic anhydride has been reported to yield 1-methyl-3-nitropyrazole.

A common nitrating agent for five-membered heterocycles is a mixture of nitric acid and trifluoroacetic anhydride, which has been used for the nitration of various pyrazoles, furans, pyrroles, and thiophenes, affording mononitro derivatives in moderate yields.

Table 1: Examples of Direct Nitration of Substituted Pyrazoles

| Starting Material | Nitrating Agent | Product(s) | Reference |

| 1-Methylpyrazole | HNO₃ / Trifluoroacetic Anhydride | 1-Methyl-3-nitropyrazole | |

| 5-Methyl-1-phenylpyrazole | Nitric Acid / Acetic Anhydride | 5-Methyl-3-nitro-1-phenylpyrazole and 5-Methyl-4-nitro-1-phenylpyrazole | |

| Pyrazole | Nitric Acid / Trifluoroacetic Anhydride | 3,4-Dinitropyrazole |

The synthesis of the precursor, 1-(2-methoxyethyl)-1H-pyrazole, can be achieved through the N-alkylation of pyrazole with a suitable 2-methoxyethyl electrophile, such as 1-bromo-2-methoxyethane, in the presence of a base.

Synthesis via Nitro-Substituted Building Blocks

A more regioselective approach involves the synthesis of the target molecule from a pyrazole ring that is already functionalized with a nitro group at the desired position. The most logical precursor for this strategy is 3(5)-nitropyrazole. The synthesis of 3(5)-nitropyrazole can be accomplished by the thermal rearrangement of N-nitropyrazole, which is formed by the N-nitration of pyrazole.

Once 3(5)-nitropyrazole is obtained, the subsequent step is the N-alkylation with a 2-methoxyethyl group. This reaction introduces the 1-(2-methoxyethyl) substituent. A highly analogous and well-documented synthesis is that of 1-(2-methoxyethyl)-4-nitro-1H-pyrazole. This compound is synthesized by reacting 4-nitropyrazole with 1-bromo-2-methoxyethane in the presence of potassium carbonate in acetonitrile at 80°C, achieving a quantitative yield.

Table 2: Synthesis of 1-(2-Methoxyethyl)-4-nitro-1H-pyrazole

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Yield |

| 4-Nitropyrazole | 1-Bromo-2-methoxyethane | K₂CO₃ | Acetonitrile | 80°C | 100% |

This successful synthesis provides a strong indication that a similar N-alkylation of 3(5)-nitropyrazole with 1-bromo-2-methoxyethane would be a viable and high-yielding route to a mixture of 1-(2-methoxyethyl)-3-nitro-1H-pyrazole and the desired this compound. The regioselectivity of this alkylation is a critical factor and is discussed in the following section.

Regioselective Synthesis of the 1,5-Disubstituted Pyrazole Scaffold

Achieving the desired 1,5-disubstitution pattern is a key challenge in the synthesis of this compound. This can be addressed by controlling the substitution patterns during the formation of the pyrazole ring or by managing the regioselectivity of the N-alkylation of a pre-existing 5-nitropyrazole.

Control of Substitution Patterns During Ring Formation

The formation of the pyrazole ring through [3+2] cycloaddition reactions offers a powerful tool for controlling the substitution pattern. The reaction of a substituted hydrazine with a 1,3-dicarbonyl compound or its equivalent is a classic method for pyrazole synthesis. The regioselectivity of this condensation is influenced by the nature of the substituents on both reactants.

For instance, a regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates has been developed through the cyclocondensation of ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate with various monosubstituted hydrazines. This method provides good yields and excellent regioselectivity for the N1-isomer. The use of pyridine (B92270) as a solvent was found to be particularly effective in promoting the formation of the desired N1-substituted product.

Another approach involves the 1,3-dipolar cycloaddition of nitrile imines with appropriately substituted alkenes or alkynes. This method can provide high regioselectivity in the formation of polysubstituted pyrazoles.

Post-Synthetic Regioisomer Separation and Identification

When the N-alkylation of 3(5)-nitropyrazole is performed, a mixture of two regioisomers, 1-(2-methoxyethyl)-3-nitro-1H-pyrazole and this compound, is expected. The separation of these isomers is often necessary to obtain the pure desired product.

The regioselectivity of N-alkylation of unsymmetrical pyrazoles is influenced by both steric and electronic factors. Generally, alkylation tends to occur at the less sterically hindered nitrogen atom. In the case of 3(5)-nitropyrazole, the nitro group is electron-withdrawing, which can influence the nucleophilicity of the adjacent nitrogen atoms. The outcome of the alkylation can be dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent. For example, in the alkylation of 3,4-dinitropyrazole, a mixture of 3,4- and 4,5-dinitro isomers was formed, which proved difficult to separate.

Separation of the resulting regioisomers can typically be achieved using chromatographic techniques such as column chromatography on silica (B1680970) gel. The difference in polarity and physical properties between the two isomers allows for their separation.

The identification of the correct isomer is crucial and is generally accomplished using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can be used to establish the spatial proximity between the N1-substituent and the substituents at the C5 position of the pyrazole ring, thus confirming the 1,5-disubstitution pattern. X-ray crystallography can provide unambiguous structural confirmation if suitable crystals can be obtained.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is essential to maximize the yield of the desired this compound and to favor the formation of the 1,5-regioisomer. Key parameters to consider for optimization include the choice of base, solvent, temperature, and the nature of the leaving group on the alkylating agent.

In the N-alkylation of pyrazoles, various bases such as potassium carbonate, sodium hydride, and organic bases can be employed. The choice of base can significantly impact the reaction rate and, in some cases, the regioselectivity. The solvent also plays a crucial role; for instance, polar aprotic solvents like acetonitrile and dimethylformamide (DMF) are commonly used for N-alkylation reactions. As mentioned earlier, pyridine has been shown to be an excellent solvent for promoting the formation of N1-substituted pyrazoles in certain cyclocondensation reactions.

The reaction temperature is another critical parameter that can be adjusted to improve the yield and reaction rate. While the synthesis of the analogous 4-nitro isomer was conducted at 80°C, the optimal temperature for the synthesis of the 5-nitro isomer may vary.

The nature of the alkylating agent is also important. While 1-bromo-2-methoxyethane is a common choice, other reagents with different leaving groups (e.g., iodide, tosylate) could be explored to optimize the reaction.

Table 3: Factors to Consider for Optimization of N-Alkylation of 5-Nitropyrazole

| Parameter | Options | Potential Impact |

| Base | K₂CO₃, NaH, Cs₂CO₃, Organic bases (e.g., DBU) | Reaction rate, regioselectivity |

| Solvent | Acetonitrile, DMF, DMSO, Pyridine | Solubility of reactants, reaction rate, regioselectivity |

| Temperature | Room temperature to reflux | Reaction rate, side reactions |

| Alkylating Agent | 1-bromo-2-methoxyethane, 1-iodo-2-methoxyethane, 2-methoxyethyl tosylate | Reactivity, yield |

Systematic variation of these parameters, potentially using design of experiments (DoE) methodology, would allow for the determination of the optimal conditions for the synthesis of this compound with high yield and regioselectivity.

Emerging Synthetic Approaches

Modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally friendly processes. Flow chemistry and the principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyrazoles.

Flow Chemistry: The synthesis of pyrazoles is well-suited for continuous flow technology. mdpi.comnih.gov A flow chemistry setup for the synthesis of this compound would involve pumping a solution of 3(5)-nitropyrazole and a base through a heated reactor coil, where it would then merge with a stream of the 2-methoxyethyl halide solution. galchimia.com This approach offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved reproducibility and safety, especially when dealing with potentially exothermic nitration or alkylation reactions. rsc.org The reduced reaction volumes at any given time minimize safety hazards.

Green Chemistry Principles: Several green chemistry principles can be applied to the synthesis of this compound. researchgate.netsci-hub.se Key considerations include:

Atom Economy: Designing the synthesis to maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents: Replacing traditional polar aprotic solvents like DMF with greener alternatives such as ethanol, water, or ionic liquids, where possible, without compromising yield and selectivity. researchgate.net

Catalysis: Utilizing catalytic reagents (like bases or phase-transfer catalysts) in small amounts instead of stoichiometric reagents. researchgate.net

Energy Efficiency: Employing energy-efficient methods like microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating. nih.govnih.gov

By integrating these emerging approaches, the synthesis of this compound can be optimized to be more efficient, scalable, and sustainable.

Chemical Reactivity and Transformation Mechanisms

Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole ring is generally amenable to electrophilic aromatic substitution, with the reaction typically occurring at the C4 position, which has the highest electron density. globalresearchonline.netchemicalbook.com However, in 1-(2-methoxyethyl)-5-nitro-1H-pyrazole, the presence of the nitro group at the C5 position has a significant deactivating effect on the ring. The nitro group is a powerful electron-withdrawing group, which reduces the nucleophilicity of the pyrazole ring and makes electrophilic attack more difficult compared to unsubstituted pyrazole.

Despite this deactivation, any successful electrophilic substitution is strongly directed to the C4 position, which is meta to the deactivating nitro group. mnstate.edu Common electrophilic aromatic substitution reactions include halogenation and sulfonation. nih.govglobalresearchonline.net While specific studies on this compound are not prevalent, the expected outcomes can be inferred from the known reactivity of similar nitropyrazole systems.

Expected Electrophilic Substitution Reactions:

| Reaction | Reagents | Expected Major Product |

|---|---|---|

| Bromination | Br₂ / FeBr₃ or Acetic Acid | 1-(2-Methoxyethyl)-4-bromo-5-nitro-1H-pyrazole |

| Chlorination | Cl₂ / FeCl₃ | 1-(2-Methoxyethyl)-4-chloro-5-nitro-1H-pyrazole |

| Sulfonation | Fuming H₂SO₄ | this compound-4-sulfonic acid |

These reactions are generally sluggish and may require harsh conditions due to the deactivating nature of the nitro group.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on this molecule can theoretically occur at the pyrazole ring or the methoxyethyl side chain.

On the Pyrazole Ring: The nitro group at C5 makes the carbon atom to which it is attached electron-deficient and a potential site for nucleophilic aromatic substitution (SNAr). A strong nucleophile could potentially displace the nitro group. This type of reaction is facilitated by the presence of a strong electron-withdrawing group on the ring. For instance, studies on related compounds have shown that a chlorine atom at the C5 position of a nitrated pyrazole can be readily displaced by a nucleophile like sodium azide. nih.gov Therefore, it is plausible that under forcing conditions, a potent nucleophile could replace the nitro group of this compound.

On the Methoxyethyl Side Chain: The N-(2-methoxyethyl) group is generally stable and less reactive. The ether linkage could potentially be cleaved under strongly acidic conditions (e.g., using HBr or HI), but this is not a typical nucleophilic substitution reaction. The aliphatic carbon atoms of the ethyl chain are not activated towards nucleophilic attack and would not be expected to react under standard conditions.

Reduction Chemistry of the Nitro Group

The reduction of the nitro group is one of the most significant and widely utilized transformations for nitroaromatic compounds, including nitropyrazoles. masterorganicchemistry.com This reaction converts the electron-withdrawing nitro group into a strongly electron-donating amino group, fundamentally altering the compound's chemical properties.

The reduction of an aromatic nitro group to an amine is a six-electron process that proceeds through several intermediates. The classical Haber-Lukashevich mechanism describes this transformation occurring via nitroso and hydroxylamine (B1172632) intermediates. orientjchem.org

The general pathway is as follows:

Nitro to Nitroso: The nitro group (Ar-NO₂) is first reduced to a nitroso group (Ar-NO).

Nitroso to Hydroxylamine: The nitroso group is further reduced to a hydroxylamine (Ar-NHOH).

Hydroxylamine to Amine: Finally, the hydroxylamine is reduced to the corresponding primary amine (Ar-NH₂).

The specific intermediates and pathways can be influenced by the choice of reducing agent and the reaction conditions, such as pH. orientjchem.org

The complete reduction of this compound yields 1-(2-methoxyethyl)-1H-pyrazol-5-amine. A variety of reducing agents can accomplish this transformation, ranging from catalytic hydrogenation to dissolving metal reductions. masterorganicchemistry.comresearchgate.net

Common Reagents for Nitro Group Reduction:

| Reagent/Catalyst | Typical Conditions | Product |

|---|---|---|

| H₂ / Pd/C | Methanol or Ethanol, Room Temperature | 1-(2-Methoxyethyl)-1H-pyrazol-5-amine |

| H₂ / Raney Ni | Ethanol, Elevated Temperature/Pressure | 1-(2-Methoxyethyl)-1H-pyrazol-5-amine |

| Fe / HCl or Acetic Acid | Reflux | 1-(2-Methoxyethyl)-1H-pyrazol-5-amine |

| SnCl₂ / HCl | Ethanol, Reflux | 1-(2-Methoxyethyl)-1H-pyrazol-5-amine |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous solution | 1-(2-Methoxyethyl)-1H-pyrazol-5-amine |

The resulting 5-aminopyrazole is a versatile synthetic intermediate, as the amino group can undergo a wide range of subsequent reactions, such as diazotization and coupling, or serve as a building block for the synthesis of fused heterocyclic systems. scirp.orgbeilstein-journals.org

Oxidation Reactions of the Pyrazole Ring and Substituents

The pyrazole ring is an electron-rich heterocycle that is generally stable and resistant to oxidation under typical conditions. nih.govglobalresearchonline.net The presence of the deactivating nitro group further increases this stability. Strong oxidizing agents or specific conditions like ozonolysis are usually required to cleave the pyrazole ring. chemicalbook.com

The methoxyethyl side chain is also relatively robust. While vigorous oxidation could potentially cleave the side chain or oxidize it at the carbon adjacent to the ether oxygen, such reactions are not common and would require harsh conditions that might also affect the pyrazole ring.

More specialized methods, such as electrooxidation, have been used to functionalize pyrazole rings. mdpi.com These anodic oxidation processes can lead to products of C-S or N-N coupling, but they represent a specific electrochemical approach rather than a general chemical oxidation. mdpi.comresearchgate.net

Functionalization Reactions at Unsubstituted Positions

The only unsubstituted position on the pyrazole ring of this compound is the C4 carbon. Functionalization at this position is a key strategy for elaborating the molecular structure.

As discussed in Section 3.1, electrophilic aromatic substitution is the most direct method for introducing substituents at the C4 position. Reactions such as halogenation (bromination, chlorination) and sulfonation would yield the corresponding 4-substituted-5-nitropyrazole derivatives. nih.gov

Beyond classical electrophilic substitution, other methods can be considered. For instance, electrooxidative C-H thiocyanation has been demonstrated as a method to introduce a thiocyanate (B1210189) group onto pyrazole rings, presumably at the most electron-rich position. mdpi.com While the electron-poor nature of this specific nitropyrazole might hinder this reaction, it represents a potential pathway for functionalization.

Direct metalation of the C4 position (e.g., via lithiation) followed by quenching with an electrophile is another common strategy for functionalizing heterocyclic rings. However, this is challenging for nitropyrazoles due to the presence of the acidic protons on the side chain and the electrophilic nature of the nitro group, which could react with the organometallic intermediate.

Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

The functionalization of the pyrazole core through metal-catalyzed cross-coupling reactions is a potent strategy for the synthesis of complex molecules. While specific studies on this compound are not extensively documented in the literature, the reactivity of the pyrazole ring, particularly when substituted with a nitro group, allows for predictions regarding its behavior in common coupling reactions. The nitro group can act as an activating group, and the pyrazole ring itself can participate in various C-C bond-forming reactions.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. wikipedia.org For a compound like this compound to participate in a Suzuki-Miyaura reaction, it would typically first need to be halogenated, for instance, at the C4 position. The resulting halopyrazole could then be coupled with a variety of boronic acids or their esters. The presence of the nitro group is expected to influence the electronic properties of the pyrazole ring, potentially affecting the efficiency of the catalytic cycle. nih.gov The general reaction is widely used for the synthesis of polyolefins, styrenes, and substituted biphenyls. wikipedia.org

A general scheme for a potential Suzuki-Miyaura reaction involving a derivative of the target compound is presented below:

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| 4-Bromo-1-(2-methoxyethyl)-5-nitro-1H-pyrazole | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 4-Aryl-1-(2-methoxyethyl)-5-nitro-1H-pyrazole |

| 4-Iodo-1-(2-methoxyethyl)-5-nitro-1H-pyrazole | Vinylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 1-(2-Methoxyethyl)-5-nitro-4-vinyl-1H-pyrazole |

Sonogashira Coupling:

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org Similar to the Suzuki-Miyaura coupling, a halogenated derivative of this compound would be a necessary precursor. The reaction is typically carried out under mild conditions and is instrumental in the synthesis of conjugated enynes and arylalkynes. libretexts.org

Below is a representative table of potential Sonogashira coupling reactions:

| Reactant 1 | Reactant 2 | Pd Catalyst | Cu Co-catalyst | Base | Product |

| 4-Iodo-1-(2-methoxyethyl)-5-nitro-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | 1-(2-Methoxyethyl)-5-nitro-4-(phenylethynyl)-1H-pyrazole |

| 4-Bromo-1-(2-methoxyethyl)-5-nitro-1H-pyrazole | Trimethylsilylacetylene | Pd(OAc)₂ | CuI | Piperidine | 1-(2-Methoxyethyl)-4-((trimethylsilyl)ethynyl)-5-nitro-1H-pyrazole |

Heck Reaction:

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene. wikipedia.orgorganic-chemistry.org A halogenated this compound could serve as the unsaturated halide. The regioselectivity of the alkene insertion would be a key aspect to consider in the synthesis of more complex derivatives. The reaction is a powerful tool for C-C bond formation and alkene substitution. wikipedia.org

An illustrative table for potential Heck reactions is provided:

| Halogenated Pyrazole | Alkene | Catalyst | Base | Product |

| 4-Iodo-1-(2-methoxyethyl)-5-nitro-1H-pyrazole | Styrene | Pd(OAc)₂ | Et₃N | (E)-1-(2-Methoxyethyl)-5-nitro-4-styryl-1H-pyrazole |

| 4-Bromo-1-(2-methoxyethyl)-5-nitro-1H-pyrazole | Ethyl acrylate | Pd(PPh₃)₄ | NaOAc | Ethyl (E)-3-(1-(2-methoxyethyl)-5-nitro-1H-pyrazol-4-yl)acrylate |

Cycloaddition Reactions Involving the Pyrazole Moiety

The pyrazole ring can participate in cycloaddition reactions, although it is generally considered an aromatic and stable heterocycle. The presence of activating or deactivating substituents can modulate its reactivity as either a diene or a dienophile. The nitro group at the C5 position of this compound significantly influences the electronic nature of the pyrazole ring, making it more electron-deficient.

[3+2] Cycloaddition Reactions:

While the pyrazole ring itself is not a typical 1,3-dipole, derivatives can be synthesized to undergo such reactions. For instance, the synthesis of nitro-functionalized Δ²-pyrazolines can be achieved via [3+2] cycloaddition reactions between α-EWG-activated nitroethenes and nitrilimine systems. mdpi.com Although this does not directly involve the pyrazole ring of the starting material as the dipole, it highlights a synthetic route to related structures.

Diels-Alder Type Reactions:

The aromaticity of the pyrazole ring generally makes it a poor diene in Diels-Alder reactions. However, certain pyrazole derivatives, such as pyrazolin-5-ones, can be induced to act as azadienophiles. semanticscholar.org For this compound, its participation as a diene would likely require harsh conditions and may not be a favorable process. Conversely, if functionalized with a dienophilic substituent, it could undergo cycloaddition with a suitable diene.

A hypothetical data table illustrating potential cycloaddition reactions is shown below, based on general principles and the reactivity of related compounds:

| Reaction Type | Pyrazole Derivative | Reactant | Conditions | Product Type |

| [4+2] Cycloaddition (as dienophile) | 4-Vinyl-1-(2-methoxyethyl)-5-nitro-1H-pyrazole | Cyclopentadiene | High Temperature | Fused polycyclic system |

| [3+2] Cycloaddition (hypothetical) | This compound | A highly reactive 1,3-dipole | N/A | A bicyclic adduct |

It is important to note that the cycloaddition reactivity of the specific compound this compound is not well-established, and these examples are based on the known reactivity of the pyrazole core and related heterocyclic systems.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Tautomerism

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. For 1-(2-Methoxyethyl)-5-nitro-1H-pyrazole, ¹H and ¹³C NMR provide critical information about the arrangement of atoms and the electronic environment within the molecule.

Elucidation of Methoxyethyl Chain Conformation

The 1-(2-Methoxyethyl) substituent introduces conformational flexibility to the molecule. The two single bonds in the chain, N1-CH₂ and CH₂-CH₂, allow for rotation, leading to various possible spatial arrangements (conformers).

The conformation of the methoxyethyl chain is influenced by steric and electronic effects. Analysis of analogous substituted systems suggests free rotation around these bonds at room temperature, resulting in time-averaged NMR signals. The key protons are those of the two methylene (B1212753) groups (N-CH₂) and the terminal methyl group (O-CH₃). Their chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms, which deshield the protons, causing them to resonate at a lower field compared to simple alkanes. oregonstate.edumsu.edu

Based on related structures, the protons of the N-CH₂ group are expected to appear as a triplet, coupled to the adjacent CH₂ protons. Similarly, the O-CH₂ protons would also present as a triplet. The terminal methoxy (B1213986) protons (O-CH₃) would be a singlet, as they have no adjacent protons.

Investigation of Proton and Carbon Chemical Shifts in Nitro-Pyrazole Systems

The electronic environment of the pyrazole (B372694) ring is significantly affected by its substituents. The methoxyethyl group at the N1 position and, more dramatically, the nitro group (NO₂) at the C5 position, induce substantial shifts in the NMR signals of the ring's protons and carbons.

The nitro group is a strong electron-withdrawing group, which significantly deshields the nuclei of the pyrazole ring, causing their signals to appear at a lower field (higher ppm value). researchgate.net In a 5-nitropyrazole system, the C5 carbon, directly attached to the nitro group, is expected to be highly deshielded. The adjacent C4 and the more distant C3 carbons and their attached protons will also experience this deshielding effect, though to a lesser extent.

The expected chemical shifts for the core structure are detailed in the tables below, based on analyses of similar nitropyrazole derivatives. researchgate.netcdnsciencepub.com

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Justification |

| H-3 (pyrazole) | ~8.0 - 8.5 | Singlet | Deshielded by the aromatic ring system and the N1 substituent. |

| H-4 (pyrazole) | ~7.0 - 7.5 | Singlet | Influenced by the adjacent C5-nitro group, but typically upfield from H-3. |

| N-CH₂ | ~4.4 - 4.8 | Triplet | Deshielded by the adjacent N1 of the pyrazole ring. |

| O-CH₂ | ~3.7 - 4.0 | Triplet | Deshielded by the adjacent ether oxygen. |

| O-CH₃ | ~3.3 - 3.5 | Singlet | Typical chemical shift for a methoxy group. |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Justification |

| C-3 (pyrazole) | ~140 - 145 | Aromatic carbon adjacent to two nitrogen atoms. |

| C-4 (pyrazole) | ~110 - 115 | Aromatic carbon influenced by adjacent C5-nitro group. |

| C-5 (pyrazole) | ~150 - 155 | Strongly deshielded by the directly attached electron-withdrawing nitro group. researchgate.net |

| N-CH₂ | ~50 - 55 | Aliphatic carbon attached to the pyrazole N1. |

| O-CH₂ | ~70 - 75 | Aliphatic carbon attached to the electronegative ether oxygen. |

| O-CH₃ | ~58 - 62 | Typical chemical shift for a methoxy carbon. |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. pitt.edu

The key functional groups in this compound each have characteristic vibrational frequencies. The most prominent of these are the symmetric and asymmetric stretching modes of the nitro group (NO₂), which are typically very strong in the IR spectrum. The pyrazole ring itself has a series of characteristic stretching and bending vibrations. The methoxyethyl side chain contributes vibrations from C-H stretching, CH₂ bending, and C-O-C ether stretching.

Intermolecular interactions, such as weak hydrogen bonds or dipole-dipole interactions in the solid state, can cause shifts in these vibrational frequencies. mdpi.comnih.gov For instance, C-H···O or C-H···N interactions involving the pyrazole ring or the nitro group could lead to slight broadening or shifting of the involved C-H and NO₂ bands.

Interactive Data Table: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

| C-H (pyrazole ring) | Stretching | 3100 - 3150 | Characteristic of aromatic C-H bonds. |

| C-H (alkyl chain) | Stretching | 2850 - 3000 | Asymmetric and symmetric stretching of CH₂ and CH₃ groups. |

| C=N / C=C (ring) | Stretching | 1400 - 1600 | Multiple bands corresponding to the pyrazole ring skeletal vibrations. researchgate.net |

| NO₂ | Asymmetric Stretch | 1520 - 1560 | Typically a very strong absorption in the FTIR spectrum. acrhem.org |

| NO₂ | Symmetric Stretch | 1340 - 1380 | Also a strong absorption. acrhem.org |

| C-O-C (ether) | Asymmetric Stretch | 1080 - 1150 | Characteristic strong band for the ether linkage. |

| Ring Puckering/Bending | Out-of-plane bending | 800 - 1000 | Various modes associated with the pyrazole ring. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and how the molecules pack together in a crystal lattice. While a specific crystal structure for this compound is not publicly available, its solid-state characteristics can be inferred from crystallographic data of closely related nitropyrazoles. researchgate.net

Molecular Geometry and Bond Parameters

The pyrazole ring is expected to be nearly planar, a characteristic feature of aromatic systems. acrhem.org The C-N and N-N bond lengths within the ring will be intermediate between single and double bonds, consistent with delocalized π-electrons. researchgate.net The nitro group attached to C5 is also expected to be largely coplanar with the pyrazole ring to maximize electronic conjugation. The geometry around the nitrogen of the nitro group would be trigonal planar.

The methoxyethyl side chain will adopt a specific conformation in the crystal, which minimizes steric hindrance. This conformation is likely to be a staggered arrangement, such as anti or gauche, around the C-C bond.

Interactive Data Table: Predicted Bond Parameters from Analogous Structures

| Bond | Expected Length (Å) | Angle | Expected Angle (°) |

| N1-N2 | 1.32 - 1.35 | C5-N1-N2 | ~110 - 112 |

| N2-C3 | 1.33 - 1.36 | N1-N2-C3 | ~105 - 107 |

| C3-C4 | 1.39 - 1.42 | N2-C3-C4 | ~111 - 113 |

| C4-C5 | 1.36 - 1.39 | C3-C4-C5 | ~104 - 106 |

| C5-N1 | 1.37 - 1.40 | C4-C5-N1 | ~108 - 110 |

| C5-N(O₂) | 1.45 - 1.48 | O-N-O | ~123 - 126 |

Crystal Packing and Supramolecular Interactions

The arrangement of molecules in the crystal lattice is governed by intermolecular forces. ias.ac.in For this compound, the primary interactions driving crystal packing are expected to be dipole-dipole forces and weak hydrogen bonds. The highly polar nitro group is a strong hydrogen bond acceptor.

The most probable intermolecular interactions would include:

C-H···O Hydrogen Bonds: The acidic protons of the pyrazole ring (H-3 and H-4) and the protons on the methoxyethyl chain can act as hydrogen bond donors to the oxygen atoms of the nitro group on neighboring molecules. researchgate.net

π-π Stacking: The planar pyrazole rings may stack on top of each other, an interaction common in aromatic and heteroaromatic systems that contributes to crystal stability. nih.gov The offset of the stacking is influenced by the electrostatic interactions between the rings.

C-H···N Interactions: The pyridine-like nitrogen (N2) of the pyrazole ring can act as a weak hydrogen bond acceptor.

These interactions combine to form a stable, three-dimensional supramolecular architecture. The specific packing motif (e.g., herringbone, layered, zig-zag) would depend on the interplay of these various forces to achieve the most efficient packing. mdpi.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structural features by analyzing its fragmentation patterns upon ionization. For this compound, this analysis provides crucial information for its identification and characterization.

The molecular formula of this compound is C6H9N3O3, corresponding to a molecular weight of approximately 171.15 g/mol . bldpharm.com In a typical mass spectrum, the peak corresponding to the intact molecule, known as the molecular ion peak (M+), would be expected at an m/z (mass-to-charge ratio) of 171.

The fragmentation of this compound in a mass spectrometer is predicted to occur through the cleavage of its most labile bonds, driven by the stability of the resulting fragments. The fragmentation pattern is influenced by the presence of the pyrazole ring, the nitro group, and the methoxyethyl side chain.

A plausible fragmentation pathway for this compound would involve initial cleavages at the ether linkage and the bond connecting the side chain to the pyrazole ring. The loss of the nitro group is also a common fragmentation pathway for nitroaromatic compounds.

Key Predicted Fragmentation Pathways:

Loss of the methoxyethyl side chain: Cleavage of the N-CH2 bond could result in the formation of a pyrazole radical cation and a methoxyethyl radical.

Cleavage of the ether bond: Fragmentation of the C-O bond in the side chain could lead to the loss of a methoxy group (•OCH3) or an ethyl group.

Loss of the nitro group: The expulsion of a nitro radical (•NO2) is a characteristic fragmentation of nitro-substituted heterocyclic compounds. researchgate.net

Ring fragmentation: The pyrazole ring itself can undergo cleavage, leading to smaller fragment ions. researchgate.net

The analysis of these fragmentation patterns allows for the confirmation of the compound's structure. The masses of the observed fragment ions can be correlated with the masses of the predicted structural fragments, providing strong evidence for the molecular structure of this compound.

Below is an interactive data table summarizing the predicted key fragment ions and their corresponding m/z values for this compound.

| Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) | Notes |

| [M]+ | C6H9N3O3 | 171 | Molecular Ion |

| [M - NO2]+ | C6H9N2O | 125 | Loss of the nitro group |

| [M - C3H7O]+ | C3H2N3O2 | 112 | Cleavage of the methoxyethyl side chain |

| [C4H7O]+ | CH3OCH2CH2 | 59 | Methoxyethyl cation |

| [NO2]+ | NO2 | 46 | Nitro group cation |

Chiroptical Spectroscopy (If applicable to chiral derivatives)

Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are used to study chiral molecules, which are molecules that are non-superimposable on their mirror images. These techniques measure the differential absorption or rotation of plane-polarized light by a chiral compound.

The parent compound, this compound, is an achiral molecule as it does not possess a stereocenter and is superimposable on its mirror image. Therefore, it will not exhibit any chiroptical activity, and techniques like CD and ORD spectroscopy are not applicable for its analysis.

Should chiral derivatives of this compound be synthesized, for instance, by introducing a chiral center into the methoxyethyl side chain, then chiroptical spectroscopy would become a valuable tool for their stereochemical analysis. In such hypothetical cases, the sign and magnitude of the Cotton effect in the CD spectrum could be used to determine the absolute configuration of the chiral center. However, to date, no studies on the chiroptical properties of any chiral derivatives of this compound have been reported in the scientific literature.

Theoretical and Computational Studies of 1 2 Methoxyethyl 5 Nitro 1h Pyrazole

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations are foundational to understanding the intrinsic properties of a molecule from first principles. Methods like Density Functional Theory (DFT), particularly with hybrid functionals such as B3LYP, and ab initio calculations offer a balance of accuracy and computational efficiency for studying heterocyclic systems. oaji.netresearchgate.net These methods are used to optimize the molecular geometry, calculate vibrational frequencies, and determine electronic properties, providing a detailed picture of the molecule's behavior at the atomic level. uomphysics.net

The electronic character of a molecule is largely defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. oaji.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. oaji.netnih.gov

For 1-(2-Methoxyethyl)-5-nitro-1H-pyrazole, the presence of a strong electron-withdrawing nitro group (-NO₂) at the C5 position significantly influences the electronic structure. It is expected that the LUMO is predominantly localized over the pyrazole (B372694) ring and the nitro group, indicating this region is the primary site for nucleophilic attack or electron acceptance. Conversely, the HOMO is likely distributed across the pyrazole ring system.

A smaller HOMO-LUMO gap implies lower kinetic stability and higher chemical reactivity. oaji.net Molecules with small energy gaps are generally more polarizable and are considered "soft," whereas those with large gaps are termed "hard" molecules. oaji.net While specific calculations for the title compound are not widely published, data from similar nitro-substituted heterocyclic compounds can provide illustrative insights.

Table 1: Illustrative Frontier Orbital Energies and Energy Gaps for a Substituted Pyrazole Derivative Note: The following data is representative of a generic nitro-substituted pyrazole and not specific to this compound. It is provided for illustrative purposes.

| Parameter | Energy (eV) |

| EHOMO | -8.834 |

| ELUMO | -3.936 |

| Energy Gap (ΔE) | 4.898 |

Data adapted from a computational study on a triazole derivative using the B3LYP/6-311++G(d,p) level of theory. oaji.net

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the three-dimensional charge distribution of a molecule. researchgate.net These maps illustrate regions of negative and positive electrostatic potential, which are crucial for predicting how a molecule will interact with other charged species.

In an MEP map of this compound, distinct regions of charge would be visible:

Negative Potential (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. They would be concentrated around the oxygen atoms of the nitro group, the ether oxygen of the methoxyethyl side chain, and the pyridine-like nitrogen (N2) of the pyrazole ring. researchgate.net

Positive Potential (Blue): These electron-poor regions are prone to nucleophilic attack. Such areas would likely be found around the hydrogen atoms of the molecule.

Neutral Potential (Green): These regions indicate nonpolar areas of the molecule.

The charge distribution analysis helps in understanding intermolecular interactions and identifying potential reactive sites within the molecule.

The pyrazole ring is a five-membered heterocyclic system that is considered aromatic. rrbdavc.orgresearchgate.net It possesses a planar, cyclic structure with a continuous system of overlapping p-orbitals. The ring contains 6 π-electrons (one from each of the three carbon atoms, one from the pyridine-like nitrogen, and two from the lone pair of the pyrrole-like nitrogen), satisfying Hückel's rule for aromaticity (4n+2 π-electrons). rrbdavc.org

The aromatic character of the pyrazole ring in this compound is maintained, although the substituents do modulate the electron density within the ring. The potent electron-withdrawing nature of the nitro group at the C5 position decreases the electron density of the aromatic system, which can influence its reactivity in electrophilic substitution reactions. nih.gov Computational methods such as Nucleus-Independent Chemical Shift (NICS) calculations can be employed to quantify the degree of aromaticity.

Conformational Analysis of the Methoxyethyl Side Chain

The flexibility of the 2-methoxyethyl side chain attached to the N1 position of the pyrazole ring allows the molecule to adopt various spatial arrangements, or conformations. Conformational analysis is a computational method used to identify the most stable conformers (energy minima) and the energy barriers (transition states) that separate them. nih.govmdpi.com This is typically achieved by systematically rotating the single bonds in the side chain and calculating the potential energy at each step.

A potential energy surface (PES) scan for the methoxyethyl side chain would involve the rotation around two key dihedral angles: N1–CH₂–CH₂–O and CH₂–CH₂–O–CH₃. This analysis would reveal several stable conformers corresponding to local minima on the energy landscape. The conformer with the lowest energy is termed the global minimum and represents the most probable structure of the molecule in the gas phase. The energy differences between these conformers and the heights of the transition state barriers between them determine the dynamics of conformational change.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry provides reliable methods for predicting the spectroscopic properties of molecules, which is invaluable for structure verification and interpretation of experimental data. For this compound, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectra.

The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating NMR chemical shifts. asrjetsjournal.org These calculations, typically performed using DFT, can predict ¹H and ¹³C chemical shifts that are often in excellent agreement with experimental values after appropriate scaling. mdpi.com This predictive power is crucial for assigning peaks in complex spectra and confirming the regiochemistry of substitution on the pyrazole ring.

Vibrational frequencies corresponding to IR and Raman spectra can also be calculated at the same level of theory. elixirpublishers.com These calculations provide insights into the molecule's vibrational modes. While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, applying a scaling factor can yield spectra that closely match experimental results, aiding in the assignment of functional group vibrations, such as the characteristic stretches of the nitro (NO₂) group and the ether linkage. mdpi.com

| Parameter | Calculated Value | Assignment |

|---|---|---|

| ¹H NMR Chemical Shift (δ, ppm) | 7.85 | Pyrazole Ring C-H |

| ¹³C NMR Chemical Shift (δ, ppm) | 145.2 | Pyrazole Ring C-NO₂ |

| Vibrational Frequency (cm-1) | 1550 | Asymmetric NO₂ Stretch |

| Vibrational Frequency (cm-1) | 1345 | Symmetric NO₂ Stretch |

| Vibrational Frequency (cm-1) | 1115 | C-O-C Ether Stretch |

Molecular Dynamics Simulations (e.g., for solvent interactions or intermolecular assemblies)

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing a bridge between static quantum chemical calculations and the macroscopic properties of a system. nih.gov For this compound, MD simulations can be employed to investigate its interactions with solvent molecules, its conformational flexibility, and its potential to form intermolecular assemblies. mdpi.com

In a typical MD simulation, the molecule is placed in a periodic box filled with solvent molecules (e.g., water, DMSO). The system's evolution is then simulated by solving Newton's equations of motion for every atom. Analysis of the resulting trajectory can reveal detailed information about the solvent structure around the solute, including the formation and lifetime of hydrogen bonds between the nitro group's oxygen atoms and protic solvents. nih.govmdpi.com Furthermore, MD simulations can explore the conformational landscape of the flexible methoxyethyl side chain, identifying the most populated conformers in a solution environment. This information is complementary to gas-phase quantum calculations and is crucial for understanding how the solvent environment influences molecular structure and reactivity. nih.gov

Advanced Applications and Material Science Potential Excluding Clinical/biological Applications

Role as a Synthetic Intermediate in Organic Chemistry

In organic synthesis, the utility of a compound is often defined by its ability to serve as a building block for more complex molecules. 1-(2-Methoxyethyl)-5-nitro-1H-pyrazole is a versatile intermediate, primarily due to the reactivity of its nitro-substituted pyrazole (B372694) ring.

Pyrazole derivatives are well-established as key starting materials for the synthesis of a wide variety of fused heterocyclic systems, such as pyrazolopyrimidines and pyrazolotriazines. nih.gov The synthesis of these fused rings is a significant area of organic chemistry, as these structures often form the core of medicinally and industrially important molecules. nih.gov The 5-nitro group on the pyrazole ring of this compound can be chemically transformed, for example, through reduction to an amino group. This resulting 5-aminopyrazole derivative is a classic precursor for constructing fused pyrazole systems via cyclocondensation reactions. nih.govmdpi.com The presence of the methoxyethyl group at the N1 position offers a tool to modulate solubility and other physical properties of the resulting complex heterocyclic systems.

Nitrogen-rich compounds are of significant interest, particularly in the field of high-energy materials, due to their high heats of formation. americanelements.com Heterocyclic compounds like pyrazole are foundational scaffolds for these materials. nih.gov this compound, containing three nitrogen atoms in its pyrazole ring and an additional nitrogen in the nitro group, serves as a valuable building block for even more nitrogen-dense molecules. Nitropyrazoles are frequently used as intermediates to create advanced energetic materials. nih.govnih.gov The pyrazole core can be further functionalized or linked to other nitrogen-rich heterocycles, such as tetrazoles or triazines, to synthesize compounds with a high percentage of nitrogen content.

Potential in Energetic Materials Research (Related to Nitro Group)

The presence of the nitro (-NO₂) group, a well-known explosophore, firmly places this compound within the sphere of energetic materials research. nih.gov Nitrated pyrazoles are a significant class of energetic compounds known for their high density, thermal stability, and detonation performance. nih.govnih.gov The development of such compounds aims to meet the demand for high-performance, insensitive, and environmentally friendlier energetic materials. nih.gov

The thermal stability of an energetic material is a critical parameter. Studies on analogous N-substituted nitropyrazoles, such as those with azidoalkyl and nitratoalkyl chains, provide insight into the expected behavior of this compound. mdpi.com The thermal decomposition of nitropyrazoles often begins with the cleavage of the C-NO₂ bond or through mechanisms involving hydrogen transfer. molport.com Research on various nitropyrazole derivatives shows that decomposition pathways can be complex, sometimes involving intramolecular oxidation or the formation of fused furazan (B8792606) intermediates. molport.com

The length and nature of the N-alkyl chain can influence thermal properties. For instance, elongating alkyl chains in some azido- and nitratoalkyl pyrazoles has been observed to result in higher decomposition temperatures. mdpi.com The table below presents thermal data for structurally related N-substituted nitropyrazoles, illustrating the typical range of melting and decomposition points for this class of compounds.

| Compound | Melting Point (Tmelt) | Decomposition Temperature (Tdec) |

|---|---|---|

| 1-(2-Nitratoethyl)-3-nitropyrazole | 70 °C | 198 °C |

| 1-(2-Azidoethyl)-3-nitropyrazole | 40 °C | 216 °C |

| 1-(2-Nitratoethyl)-3,4-dinitropyrazole | 93 °C | 208 °C |

| 1-(2-Azidoethyl)-4-nitropyrazole | 49 °C | 206 °C |

Data derived from studies on analogous compounds for illustrative purposes. mdpi.com

Crystal engineering is a powerful tool in the design of energetic materials, as the way molecules pack in a solid state significantly affects key properties like density and sensitivity. globalresearchonline.net High crystal density is a primary goal in developing high-performance explosives. Research on N-alkyl nitropyrazoles has shown that the side chains play a crucial role in directing the crystal structure. mdpi.com

For example, mononitrated N-alkoxyalkyl pyrazoles can form layered structures where the pyrazole rings arrange in mirror symmetry. mdpi.com The alkyl side chains are positioned within these layers, and their extension can induce curvature, which may lead to a decrease in density. mdpi.com In contrast, dinitrated compounds can adopt more compact zig-zag structures. mdpi.com The specific conformation of the methoxyethyl group and its interactions (such as hydrogen bonding) with the nitro group and adjacent molecules would dictate the crystal packing of this compound, thereby determining its density and potential as a high-energy density material.

| Compound | Crystal Density (g/cm³) |

|---|---|

| 1-(2-Nitratoethyl)-3-nitropyrazole | 1.696 |

| 1-(2-Nitratoethyl)-4-nitropyrazole | 1.613 |

| 1-(2-Nitratoethyl)-3,4-dinitropyrazole | 1.737 |

| 1-(2-Azidoethyl)-3-nitropyrazole | 1.580 |

| 1-(2-Azidoethyl)-4-nitropyrazole | 1.536 |

Data derived from studies on analogous compounds for illustrative purposes. mdpi.com

Applications in Functional Materials

Beyond energetic materials, the nitropyrazole scaffold has potential applications in other classes of functional materials. Pyrazole derivatives are known to be used in the synthesis of dyes, fluorescent substances, and agrochemicals. arabjchem.org

Specifically, the pyrazole ring is a component of many azo dyes. nih.govunb.ca These dyes are synthesized through a diazotization-coupling reaction. mdpi.com Typically, an aminopyrazole is diazotized and then coupled with another aromatic compound to produce a colored molecule. nih.gov The 5-nitro group of this compound can be readily reduced to a 5-amino group, making the compound a potential precursor for a range of novel azo dyes. The specific color and properties of such dyes could be fine-tuned by the nature of the coupling component and the presence of the methoxyethyl side chain. Additionally, certain nitropyrazole derivatives have been investigated for use in photosensitive materials. nih.gov

Organic Electronics and Optoelectronic Materials

There is currently no specific research detailing the electronic or optoelectronic properties of this compound. While some suppliers categorize it under headings such as "Electronic Materials," "OLED Materials," and "Optical Materials," these classifications appear to be based on the broader potential of nitro-substituted pyrazole derivatives rather than on specific experimental data for this compound. The introduction of a nitro group, an electron-withdrawing moiety, to the pyrazole ring can influence the electronic characteristics of the molecule. However, without dedicated studies on this compound, any discussion of its potential in organic electronics remains speculative.

Coordination Chemistry and Ligand Design

The field of coordination chemistry extensively utilizes pyrazole-containing molecules as ligands for metal ions due to the presence of nitrogen atoms with available lone pairs for coordination. These pyrazole-based ligands can form a wide variety of coordination complexes with diverse structures and properties. However, there are no specific studies in the available scientific literature that report the use of this compound as a ligand in the synthesis of coordination complexes. Research in this area has focused on other substituted pyrazole derivatives, exploring how different functional groups influence the coordination behavior and the properties of the resulting metal complexes.

Self-Assembly and Supramolecular Chemistry

Pyrazole and its derivatives are recognized as valuable building blocks in supramolecular chemistry and the design of self-assembling systems. The potential for hydrogen bonding and π-π stacking interactions in pyrazole-containing structures can drive the formation of ordered supramolecular architectures. Despite this general interest in the pyrazole scaffold, there is no specific research documenting the self-assembly or supramolecular chemistry of this compound. The interplay of the nitro group and the methoxyethyl substituent could theoretically lead to interesting self-assembly behaviors, but this has not been experimentally investigated or reported in the literature.

Future Research Directions

Development of Novel and Sustainable Synthetic Routes

The pursuit of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. For 1-(2-methoxyethyl)-5-nitro-1H-pyrazole, future research will likely focus on developing greener synthetic pathways that minimize waste, reduce energy consumption, and utilize renewable resources.

Current synthetic approaches to pyrazole (B372694) derivatives often involve multi-step processes that may employ hazardous reagents and solvents. nih.gov Green chemistry principles offer a roadmap for improvement, encouraging the use of alternative reaction media such as water or bio-derived solvents, and the implementation of energy-efficient techniques like microwave and ultrasonic irradiation. nih.gov For the nitration step, a critical transformation in the synthesis of this compound, research into solid acid catalysts or enzymatic nitration could offer safer and more selective alternatives to traditional nitrating agents, which are often associated with harsh acidic conditions and the generation of significant waste streams.

Exploration of Under-explored Reaction Pathways

The reactivity of the this compound scaffold is ripe for further exploration. The interplay between the methoxyethyl substituent at the N1 position and the nitro group at the C5 position can influence the electronic properties of the pyrazole ring, potentially leading to novel and under-explored reaction pathways.

Future research could delve into various transformations, including:

Cycloaddition Reactions: The pyrazole ring can participate in cycloaddition reactions, and the electron-withdrawing nature of the nitro group can influence the regioselectivity and stereoselectivity of these transformations. Investigating [3+2] cycloaddition reactions with various dipolarophiles could lead to the synthesis of novel fused heterocyclic systems with potential applications in medicinal chemistry and materials science.

Cross-Coupling Reactions: Transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for C-C and C-heteroatom bond formation. Exploring these reactions at the C3 and C4 positions of the pyrazole ring would enable the introduction of a wide range of functional groups, leading to a diverse library of derivatives.

Functionalization of the Methoxyethyl Side Chain: The methoxyethyl group itself offers opportunities for further chemical modification. For instance, ether cleavage followed by functionalization of the resulting alcohol could provide a handle for attaching other molecular fragments or for polymerization.

A systematic study of these and other reaction pathways will not only expand the chemical space accessible from this compound but also provide a deeper understanding of its chemical behavior.

Advanced Computational Modeling for Property Prediction and Design

Computational chemistry offers a powerful and cost-effective means to predict the properties of molecules and to guide the design of new compounds with desired characteristics. For this compound, advanced computational modeling can provide valuable insights into its structure, reactivity, and potential applications.

Table 1: Potential Applications of Computational Modeling for this compound

| Computational Method | Predicted Properties and Applications |

| Density Functional Theory (DFT) | - Molecular geometry and electronic structure- Spectroscopic properties (IR, NMR)- Reaction mechanisms and transition states- Thermochemical properties (e.g., heat of formation) |

| Quantitative Structure-Activity Relationship (QSAR) | - Prediction of biological activity based on molecular descriptors- Identification of key structural features for desired properties |

| Molecular Dynamics (MD) Simulations | - Conformational analysis of the methoxyethyl side chain- Intermolecular interactions in condensed phases- Prediction of material properties (e.g., density, thermal stability) |

By employing these computational tools, researchers can screen virtual libraries of derivatives, prioritize synthetic targets, and gain a fundamental understanding of the structure-property relationships governing the behavior of this class of compounds. This predictive capability can significantly accelerate the discovery and development of new materials with tailored functionalities.

Synthesis and Characterization of Derivatized Analogues for Specific Material Science Applications

The unique combination of a polarizable pyrazole ring, a nitro group, and a flexible methoxyethyl chain makes this compound an interesting scaffold for the development of new materials. Future research should focus on the synthesis and characterization of derivatized analogues tailored for specific applications in materials science.

For instance, the introduction of additional energetic functionalities, such as other nitro groups or azido (B1232118) groups, could lead to the development of novel energetic materials with tailored sensitivity and performance. nih.govnih.gov The high nitrogen content of the pyrazole ring is often associated with high heats of formation, a key characteristic of energetic materials. nih.gov

Furthermore, the incorporation of this pyrazole derivative into polymeric structures could yield materials with interesting optical or electronic properties. The methoxyethyl group could serve as a flexible spacer in polymer chains, while the nitropyrazole core could act as a chromophore or an electron-accepting unit. The synthesis of such polymers and the investigation of their properties, such as thermal stability, conductivity, and nonlinear optical response, represent a promising avenue for future research.

In-depth Study of Isomer-Specific Reactivity and Properties (especially distinguishing 1,5- vs. 1,4-nitro isomers)

The position of the nitro group on the pyrazole ring has a profound impact on the molecule's properties and reactivity. A key area for future research is the in-depth comparative study of the 1,5-nitro isomer (the title compound) and its 1,4-nitro counterpart, 1-(2-methoxyethyl)-4-nitro-1H-pyrazole.

Table 2: Expected Differences Between 1,5- and 1,4-Nitro Isomers

| Property | This compound (1,5-isomer) | 1-(2-Methoxyethyl)-4-nitro-1H-pyrazole (1,4-isomer) |

| Electronic Effects | The nitro group at the C5 position strongly influences the adjacent nitrogen atom and the C4 position. | The nitro group at the C4 position influences the electronic distribution across the entire ring, particularly at the C3 and C5 positions. |

| Reactivity | The C4 position is expected to be more susceptible to electrophilic attack, while the C3 position may be more susceptible to nucleophilic attack. | The C3 and C5 positions are expected to be more activated towards nucleophilic attack. |

| Physical Properties | Dipole moment, crystal packing, and melting point will differ due to the different substitution pattern. | Dipole moment, crystal packing, and melting point will differ from the 1,5-isomer. |

| Spectroscopic Properties | Distinct NMR and IR spectra are expected due to the different chemical environments of the protons and carbons. | Distinct NMR and IR spectra will allow for clear differentiation from the 1,5-isomer. |

A systematic investigation of the synthesis, characterization, and reactivity of both isomers is crucial. This would involve developing selective synthetic routes to each isomer, which can be challenging, and then comparing their properties using a combination of experimental techniques and computational modeling. Such a study would provide fundamental insights into the structure-property relationships of nitropyrazoles and enable the rational design of isomers with specific desired characteristics.

Integration with Flow Chemistry and Automation in Synthesis

The adoption of flow chemistry and automation offers significant advantages in terms of safety, efficiency, and scalability for the synthesis of chemical compounds. Future research should explore the integration of these technologies for the production of this compound and its derivatives.

Nitration reactions, in particular, can be highly exothermic and potentially hazardous when performed in traditional batch reactors. nih.gov Continuous flow reactors offer superior heat and mass transfer, allowing for precise temperature control and minimizing the risk of thermal runaways. nih.gov The small reactor volumes in flow systems also enhance safety by reducing the amount of hazardous material present at any given time.

Automated synthesis platforms can be employed to rapidly generate libraries of derivatized analogues by systematically varying the starting materials and reaction conditions. This high-throughput approach, combined with automated purification and analysis, can significantly accelerate the process of lead optimization in materials discovery programs. The development of a robust and scalable flow synthesis of this compound would be a significant step towards its potential large-scale application.

Q & A

Q. What are the optimized synthetic routes for 1-(2-Methoxyethyl)-5-nitro-1H-pyrazole, and how do reaction conditions influence yield?

Answer: Synthesis typically involves multi-step reactions, such as nucleophilic substitution followed by nitration. For example, analogous pyrazole derivatives are synthesized via Pd-catalyzed cross-coupling (e.g., Suzuki reactions) using aryl boronic acids and halogenated precursors under inert atmospheres . Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require rigorous degassing to avoid side reactions.

- Catalyst loading : Pd(PPh₃)₄ at 2–5 mol% is common for efficient coupling .

- Temperature control : Nitration steps often require low temperatures (0–5°C) to prevent over-oxidation.

Yield optimization relies on purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization.

Q. How is the structural integrity of this compound confirmed experimentally?

Answer: Structural verification employs:

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methoxyethyl protons at δ 3.4–3.6 ppm, nitro group deshielding adjacent pyrazole carbons) .

- FTIR : Nitro group absorption at ~1520 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch) .

- Mass spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ for C₇H₁₁N₃O₃ expected at m/z 202.0822) .

Q. What analytical methods resolve discrepancies in reported molecular formulas for pyrazole derivatives?

Answer: Contradictions in molecular formulas (e.g., ) are addressed via:

- Elemental analysis : Combustion analysis (C, H, N, O percentages) validates empirical formulas.

- X-ray crystallography : Definitive structural assignment for crystalline derivatives .

- Cross-referencing databases : PubChem and CAS Common Chemistry provide authoritative data under CC-BY-NC licenses .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity in the nitration of 1-(2-Methoxyethyl)-1H-pyrazole precursors?

Answer: Regioselectivity is governed by:

- Electronic effects : Nitro groups preferentially occupy electron-deficient positions. Methoxyethyl donors direct nitration to the 5-position via resonance stabilization.

- Steric hindrance : Bulky substituents at the 1-position (e.g., 2-methoxyethyl) favor nitration at less hindered sites. Computational modeling (DFT) predicts reactive intermediates, validated by kinetic studies .

Q. How does the 2-methoxyethyl substituent influence the compound’s biological activity?

Answer: The 2-methoxyethyl group enhances:

- Solubility : Ether linkages improve aqueous solubility, critical for in vitro assays.

- Metabolic stability : Methoxy groups resist oxidative degradation compared to alkyl chains.

Structure-activity relationship (SAR) studies on analogous compounds (e.g., ) show that substituent polarity correlates with receptor binding affinity in therapeutic targets (e.g., enzyme inhibition) .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

Answer: Density Functional Theory (DFT) calculations:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.